2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine
Overview
Description
2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo[1,2-a]pyrimidine ring system with a bromothiophene substituent
Mechanism of Action
Target of Action
Related compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been shown to target essential cellular processes .
Mode of Action
It’s worth noting that the mode of action can vary significantly even among closely related compounds .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, including the inhibition of tubulin polymerization and dna-binding enzymes .
Result of Action
Related compounds have been shown to have various effects, including anti-cancer effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine are largely unexplored. It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine belongs, can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . This suggests that 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Given its structural similarity to other imidazo[1,2-a]pyridines, it is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with 5-bromo-2-thiophenecarboxaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of environmentally benign solvents and catalyst-free approaches is also emphasized to ensure a cleaner production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene ring .
Scientific Research Applications
2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential anti-inflammatory, antiviral, and anticancer activities.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as:
- 2-(5-Chloro-2-thienyl)imidazo[1,2-a]pyrimidine
- 2-(5-Methyl-2-thienyl)imidazo[1,2-a]pyrimidine
- 2-(5-Iodo-2-thienyl)imidazo[1,2-a]pyrimidine .
Uniqueness
2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the bromothiophene moiety imparts unique electronic properties, making it suitable for applications in material science and organic electronics .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3S/c11-9-3-2-8(15-9)7-6-14-5-1-4-12-10(14)13-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQJEIHBQLQDNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252980 | |
Record name | 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439107-52-5 | |
Record name | 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439107-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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